molecular formula C20H19N3O3 B1192846 HDAC6-IN-3f

HDAC6-IN-3f

Cat. No. B1192846
M. Wt: 349.39
InChI Key: NVEBAMFLYZFKKW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC6-IN-3f is a potent and selective hdac6 inhibitor

Scientific Research Applications

Selective Histone Deacetylase 6 (HDAC6) Degraders

HDAC6, involved in various cellular processes like protein stability and cell motility, is studied for its selective inhibition. The development of selective HDAC6 degraders, particularly those recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase, has shown potential in removing HDAC6 and studying its related cellular pathways. These compounds demonstrate potent effects without the limitations posed by multifunctional degraders, making them significant in understanding HDAC6's role in cellular functions and as potential candidates in therapeutic development (Yang et al., 2020).

HDAC6 in Diverse Cellular Processes

HDAC6's unique specificity for non-histone proteins marks its distinct regulatory role in diverse biological processes and diseases. Its involvement in various cellular functions and its potential as a therapeutic target for diseases, including cancers and neurodegenerative diseases, make it a significant focus in scientific research. The complexity and the significance of HDAC6 in disease mechanisms underscore the necessity of understanding its structure and function for developing novel and effective HDAC6-selective inhibitors (Li et al., 2012).

HDAC6 in Cancer Progression and Treatment

The role of HDAC6 in cancer, particularly its contribution to oncogenic cell transformation and its interaction with various cellular components and pathways, has been a critical area of study. It has been identified as a potential marker for prognosis in cancer due to its correlation with tumorigenesis and cell survival. Understanding the role of HDAC6 in cancer cell motility, transcription, and translation, as well as its potential as a therapeutic target, is essential for advancing cancer treatment strategies (Aldana-Masangkay & Sakamoto, 2010).

HDAC6 in Neurodegenerative Diseases

HDAC6 inhibition has shown promise as a therapeutic approach for neurodegenerative diseases. The unique properties of HDAC6, including its isoform selectivity and distinct regulatory roles, make it an attractive target for drug development. The discovery of HDAC6-selective inhibitors and their potential in treating neurodegenerative conditions underscore the therapeutic significance of HDAC6 in this field (Shen & Kozikowski, 2019).

properties

Product Name

HDAC6-IN-3f

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

IUPAC Name

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide

InChI

InChI=1S/C20H19N3O3/c1-14-21-18-13-16(8-10-19(24)22-26)7-9-17(18)20(25)23(14)12-11-15-5-3-2-4-6-15/h2-10,13,26H,11-12H2,1H3,(H,22,24)/b10-8+

InChI Key

NVEBAMFLYZFKKW-CSKARUKUSA-N

SMILES

O=C(NO)/C=C/C1=CC(N=C(C)N2CCC3=CC=CC=C3)=C(C=C1)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HDAC6-IN-3f;  HDAC6 IN 3f;  HDAC6IN3f

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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